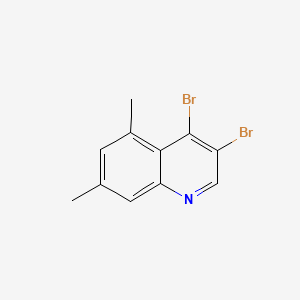

3,4-Dibromo-5,7-dimethylquinoline

説明

3,4-Dibromo-5,7-dimethylquinoline (CAS: 1208501-75-0) is a halogenated quinoline derivative featuring bromine atoms at the 3- and 4-positions and methyl groups at the 5- and 7-positions of the quinoline scaffold. Quinoline derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science . The bromine substituents enhance electrophilic reactivity and intermolecular interactions (e.g., halogen bonding), while the methyl groups influence steric effects and solubility . Its structural complexity and functionalization make it a candidate for exploring supramolecular architectures and catalytic processes .

特性

CAS番号 |

1210901-34-0 |

|---|---|

分子式 |

C11H9Br2N |

分子量 |

315.008 |

IUPAC名 |

3,4-dibromo-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3 |

InChIキー |

FCNMUGPVUBIZQA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Br)Br)C |

同義語 |

3,4-Dibromo-5,7-dimethylquinoline |

製品の起源 |

United States |

類似化合物との比較

2-Bromo-4,7-dimethylquinoline (CAS: 103858-48-6)

- Structure : Single bromine at the 2-position, methyl groups at 4 and 7.

- Properties : The bromine’s position alters electronic distribution, reducing steric hindrance compared to 3,4-dibromo derivatives. This may enhance reactivity in cross-coupling reactions.

- Applications : Used as a building block in organic synthesis, but its lower halogen density limits halogen-bond-driven crystallinity .

4,7-Dibromo-6-methylquinoline (CAS: 1189107-21-8)

- Structure : Bromines at 4 and 7, methyl at 6.

- Properties: The symmetric bromination pattern (4,7) may favor π-π stacking, while the methyl group at 6 introduces steric constraints. Molecular weight (300.98 g/mol) is lower than 3,4-dibromo-5,7-dimethylquinoline due to fewer methyl groups .

3,4-Dichloro-6,7-dimethylquinoline (CAS: 1204811-00-6)

8-Hydroxy-5,7-dimethylquinolin-1-ium Chloride Dihydrate

- Structure : Hydroxy group at 8, methyl at 5 and 7, protonated N1.

- Properties: The hydroxy group enables extensive hydrogen bonding (O–H···Cl, N–H···O), forming layered crystal structures. π-π interactions (3.52–3.78 Å) stabilize the lattice, a feature less pronounced in non-hydroxylated quinolines .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Type/Position | Methyl Positions | Key Interactions |

|---|---|---|---|---|---|

| 3,4-Dibromo-5,7-dimethylquinoline | C₁₁H₉Br₂N | 367.91 (calculated) | Br (3,4) | 5,7 | Halogen bonding, π-π |

| 2-Bromo-4,7-dimethylquinoline | C₁₁H₁₀BrN | 236.11 | Br (2) | 4,7 | Limited halogen bonding |

| 4,7-Dibromo-6-methylquinoline | C₁₀H₇Br₂N | 300.98 | Br (4,7) | 6 | π-π stacking |

| 3,4-Dichloro-6,7-dimethylquinoline | C₁₁H₉Cl₂N | 226.10 | Cl (3,4) | 6,7 | Weak halogen bonding |

- Reactivity: Brominated quinolines (e.g., 3,4-dibromo-5,7-dimethylquinoline) exhibit higher electrophilicity than chlorinated analogs, favoring nucleophilic substitution .

- Crystallinity: Hydroxy-containing derivatives (e.g., 8-hydroxy-5,7-dimethylquinolinium chloride) form hydrogen-bonded networks, while brominated quinolines rely on halogen and π-π interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。